molecular formula C14H14N4OS B13957955 Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- CAS No. 57584-56-2

Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)-

Cat. No.: B13957955
CAS No.: 57584-56-2
M. Wt: 286.35 g/mol
InChI Key: OZFXSYJRNXCVBZ-UHFFFAOYSA-N
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Description

The compound Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- is a quinazoline derivative characterized by a 4-quinazolinyl core substituted with a 5-amino-2-thienyl group via an amino linkage and an ethanol moiety. Quinazoline derivatives are widely studied for their pharmacological properties, particularly as kinase inhibitors in oncology and inflammation .

Properties

CAS No.

57584-56-2

Molecular Formula

C14H14N4OS

Molecular Weight

286.35 g/mol

IUPAC Name

2-[[2-(5-aminothiophen-2-yl)quinazolin-4-yl]amino]ethanol

InChI

InChI=1S/C14H14N4OS/c15-12-6-5-11(20-12)14-17-10-4-2-1-3-9(10)13(18-14)16-7-8-19/h1-6,19H,7-8,15H2,(H,16,17,18)

InChI Key

OZFXSYJRNXCVBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(S3)N)NCCO

Origin of Product

United States

Preparation Methods

Detailed Synthesis Data Table

Step Reaction Type Reactants / Intermediates Conditions Solvents Notes
1 Condensation & Cyclization 5-nitro-2-thiophene carboxaldehyde + anthranilamide Acidic ethanol, steam bath, 1 hr Ethanol Formation of 2-(5-nitro-2-thienyl)quinazoline intermediate
2 Chlorination Quinazoline intermediate Reflux in ethanol Ethanol Formation of 4-chloro derivative
3 Nucleophilic substitution 4-chloro-2-(5-nitro-2-thienyl)quinazoline + ethanolamine Stirring, room temp or reflux DMF or ethanol Substitution of Cl by aminoethanol
4 Catalytic hydrogenation Nitro-substituted intermediate H2 gas, Pd/C catalyst, RT Alcohol solvents Reduction of nitro to amino group
5 Purification Crude product Precipitation, filtration, recrystallization Water, ethanol Purification to analytical grade

Research Findings and Practical Notes

  • The synthesis requires careful control of reaction conditions to avoid side reactions, especially during the nucleophilic substitution and reduction steps.
  • The use of inert solvents like DMF improves substitution efficiency and product purity.
  • Catalytic hydrogenation is preferred over chemical reduction methods for cleaner conversion of nitro to amino groups, minimizing impurities.
  • The compound’s multiple functional groups (amino, hydroxyl, heterocyclic rings) demand mild conditions to preserve structural integrity.
  • Monitoring by thin-layer chromatography (TLC) is standard to assess reaction progress.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- undergoes various types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds .

Scientific Research Applications

Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Comparison

Table 1: Key Structural Features of Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- and Analogues
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight
Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- Quinazoline - 5-Amino-2-thienyl group at C2
- Ethanol at C4 via amino linkage
Not provided Not provided
Barasertib (AZD1152-HQPA) Quinazoline - Ethyl(2-hydroxyethyl)amino propoxy at C7
- Fluorophenyl group at N3
C29H31FN6O3 530.59
ZM 447439 Quinazoline - Methoxypropoxy group at C7
- Benzamide at C4
C28H30N4O4 486.57
2-(2-Thienyl)ethanol Thiophene - Ethanol directly attached to thienyl C2 C6H8OS 128.19
2-[(4-Methoxy-benzyl)-Methyl-amino]-ethanol Benzene - Methoxybenzyl group
- Methylamino-ethanol
C11H17NO2 195.26

Key Observations :

  • The quinazoline core is a common feature in kinase-targeting compounds (e.g., Barasertib, ZM 447439), but substituents dictate target specificity. For example, Barasertib’s ethyl(2-hydroxyethyl)amino propoxy group enhances selectivity for Aurora B over Aurora A (3,700-fold) .
  • The ethanol moiety in the target compound may improve solubility compared to purely hydrophobic analogues, though its direct linkage via an amino group differs from ether-based side chains (e.g., ZM 447439’s methoxypropoxy group) .

Physicochemical Properties

Table 2: Solubility and Stability
Compound Name Solubility in DMSO Solubility in Water Solubility in Ethanol Stability Notes
Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- Likely moderate (inferred) Likely low Moderate (inferred) Sensitive to hydrolysis (amino linkage)
Barasertib 102 mg/mL Insoluble 3 mg/mL Stable at -20°C, hygroscopic
2-(2-Thienyl)ethanol Not provided Moderate High Stable under inert conditions

Key Observations :

  • The target compound’s water insolubility aligns with Barasertib, necessitating DMSO or ethanol for dissolution in vitro .

Pharmacological Activity

While direct IC50 data for the target compound are unavailable, comparisons can be drawn from related quinazoline derivatives:

  • Barasertib : Inhibits Aurora B with IC50 = 0.37 nM, showing >3,700-fold selectivity over Aurora A .
  • ZM 447439 : Targets Aurora kinases but with lower selectivity, inhibiting Aurora A/B at ~100 nM .
  • Axitinib (mentioned in ) : A VEGFR inhibitor (IC50 = 0.1–0.3 nM), highlighting the role of quinazoline substituents in target specificity .

Mechanistic Insights :

  • The 5-amino-2-thienyl group in the target compound may mimic ATP-binding motifs in kinases, similar to the benzamide group in ZM 447439 .
  • The ethanol side chain could enhance hydrogen bonding with catalytic domains, as seen in Barasertib’s hydroxyethyl group .

Challenges :

  • Amino-thienyl coupling may require stringent temperature control to avoid side reactions, as seen in ’s acetic acid-catalyzed imine formation .

Biological Activity

Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)-, also known by its CAS number 57584-56-2, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H14N4OS
  • Molecular Weight : 286.35 g/mol
  • Density : 1.428 g/cm³
  • Boiling Point : 482.85°C
  • Flash Point : 245.82°C

The compound features a quinazoline core linked to a thienyl group, which is significant in its biological activity. The structure can be represented using SMILES notation: C1=CC=CC2=C1C(=NC(=N2)C3=CC=C(S3)N)NCCO .

The biological activity of ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- is primarily attributed to its interactions at the molecular level with various biological targets. The compound has shown potential in several areas:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against a range of bacterial and fungal strains. For instance, derivatives of quinazoline have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi .
  • Anticancer Effects : Quinazoline derivatives have been explored for their anticancer activities. The mechanism often involves the inhibition of specific kinases that play a role in cancer cell proliferation and survival .
  • Cardioprotective Properties : Research involving similar compounds has demonstrated cardioprotective effects in models of doxorubicin-induced cardiotoxicity, suggesting that ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- may also possess such properties .

Antimicrobial Studies

A study conducted on compounds related to ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)- revealed significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Anticancer Activity

In vitro studies on similar quinazoline derivatives showed promising results in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The following table summarizes the efficacy of several derivatives:

CompoundIC50 (µM)Cell Line
Compound A15MCF-7 (breast cancer)
Compound B10HeLa (cervical cancer)
Compound C20A549 (lung cancer)

Cardioprotective Effects

In a study evaluating cardioprotective effects against doxorubicin toxicity, several quinoline derivatives demonstrated significant improvements in cell viability in H9c2 cardiomyocytes .

CompoundCell Viability (%)p-value
Compound D81.6 ± 3.7<0.001
Compound E87.5 ± 4.3<0.001

Q & A

Q. What established synthetic methodologies are used for Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)-, and how are reaction conditions optimized?

  • Methodological Answer : Common synthetic routes involve refluxing precursors (e.g., quinazolinyl derivatives with thienyl-substituted amines) in ethanol under controlled conditions. For example, analogous reactions use ethanol-water mixtures heated for 8–12 hours, followed by ice-water quenching and recrystallization . Optimization includes adjusting molar ratios (e.g., 1:1 stoichiometry), temperature (80–100°C), and reaction time. Catalyst screening (e.g., acetic acid as a mild acid catalyst) can enhance yields .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation relies on 1H/13C NMR to identify proton environments (e.g., aromatic thienyl/quinazolinyl signals) and carbon frameworks. HRMS (ESI) validates molecular weight and fragmentation patterns, while HPLC with chiral columns determines enantiomeric purity (e.g., using ethanol-hexane mobile phases). Optical rotation ([α]25D) and UV-Vis spectroscopy further support stereochemical analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data for this compound?

  • Methodological Answer : Contradictions (e.g., unexpected NMR shifts or HRMS adducts) require cross-validation:
  • Re-examine synthetic pathways for unintended byproducts (e.g., hydrolysis or oxidation).
  • Calibrate instruments using reference standards (e.g., deuterated solvents for NMR).
  • Align observations with computational predictions (e.g., DFT for NMR chemical shifts) .
  • Theoretical frameworks (e.g., quinazoline electronic effects) guide reinterpretation of data .

Q. What computational approaches optimize the synthesis and stability of this quinazoline derivative?

  • Methodological Answer :
  • Molecular docking : Predict binding affinities for biological targets (e.g., enzyme active sites).
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.
  • AI-driven simulations (COMSOL) : Model reaction kinetics and solvent effects to optimize pathways.
    These tools reduce trial-and-error experimentation and prioritize high-yield routes .

Q. How does a theoretical framework guide the selection of reaction mechanisms and analytical methods?

  • Methodological Answer :
  • Mechanistic alignment : Link to quinazoline alkylation/amination theories (e.g., nucleophilic substitution at the 4-position) .
  • Analytical selection : Prioritize techniques that validate hypothesized structures (e.g., HRMS for mass accuracy, HPLC for diastereomer separation) .
  • Contradiction resolution : Use established thienyl-quinazoline conjugation models to explain spectral anomalies .

Q. What strategies improve yield in multi-step synthesis of this compound?

  • Methodological Answer :
  • Stepwise optimization : Isolate intermediates (e.g., 5-amino-2-thienyl precursors) to minimize side reactions.
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling steps.
  • Real-time monitoring : Use TLC/HPLC to track reaction progress and terminate at peak yield .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light.
  • Analytical detection : Use HPLC-MS to identify degradation products (e.g., hydrolyzed ethanol moieties or oxidized thienyl groups).
  • Stabilizers : Co-solvents like glycerol or antioxidants (e.g., BHT) may extend shelf life .

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